N-[2,4-Dichloro-5-(trifluoromethoxy)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2,4-Dichloro-5-(trifluoromethoxy)phenyl]acetamide is a chemical compound with the molecular formula C9H6Cl2F3NO2 and a molecular weight of 288.05 g/mol It is characterized by the presence of dichloro and trifluoromethoxy groups attached to a phenyl ring, which is further connected to an acetamide group
Preparation Methods
The synthesis of N-[2,4-Dichloro-5-(trifluoromethoxy)phenyl]acetamide typically involves the reaction of 2,4-dichloro-5-(trifluoromethoxy)aniline with acetic anhydride in the presence of a base such as pyridine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
N-[2,4-Dichloro-5-(trifluoromethoxy)phenyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing groups (dichloro and trifluoromethoxy) on the phenyl ring.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride .
Scientific Research Applications
N-[2,4-Dichloro-5-(trifluoromethoxy)phenyl]acetamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-[2,4-Dichloro-5-(trifluoromethoxy)phenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
N-[2,4-Dichloro-5-(trifluoromethoxy)phenyl]acetamide can be compared with other similar compounds such as:
N-(3,5-Dichloro-4-(2-(trifluoromethoxy)phenyl)phenyl)-2-(4-: This compound also contains dichloro and trifluoromethoxy groups but differs in its overall structure and specific applications.
Acetamide, N-[2,4-dichloro-5-(trifluoromethoxy)phenyl]-:
Properties
CAS No. |
143360-20-7 |
---|---|
Molecular Formula |
C9H6Cl2F3NO2 |
Molecular Weight |
288.05 g/mol |
IUPAC Name |
N-[2,4-dichloro-5-(trifluoromethoxy)phenyl]acetamide |
InChI |
InChI=1S/C9H6Cl2F3NO2/c1-4(16)15-7-3-8(17-9(12,13)14)6(11)2-5(7)10/h2-3H,1H3,(H,15,16) |
InChI Key |
DXWRORCULWRMQF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1Cl)Cl)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.